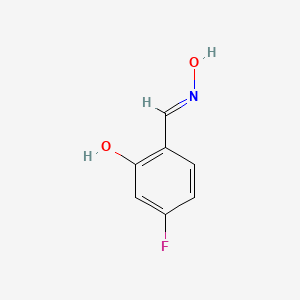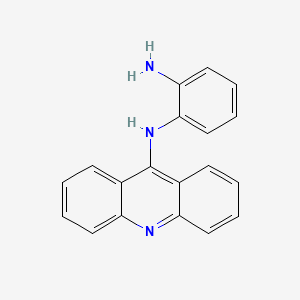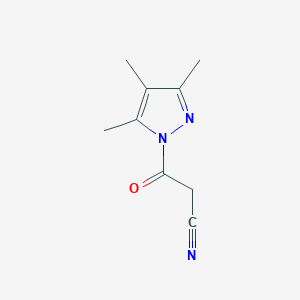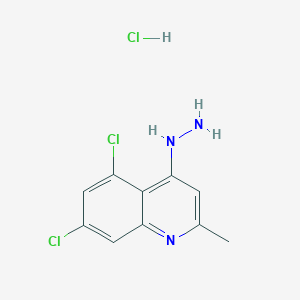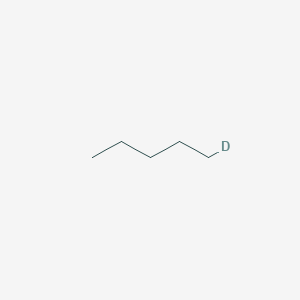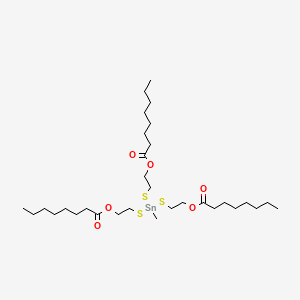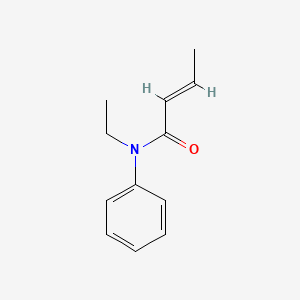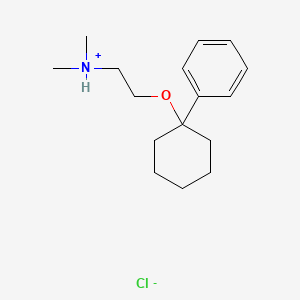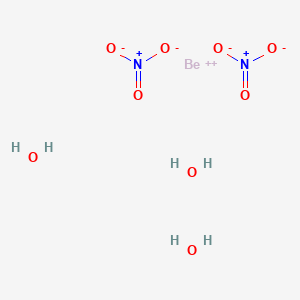
Trimethyloctylammonium isopropyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyloctylammonium isopropyl sulfate is a quaternary ammonium compound with the molecular formula C14H33NO4S and a molar mass of 311.48112 g/mol . It is commonly used in various industrial and research applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyloctylammonium isopropyl sulfate typically involves the quaternization of octylamine with trimethylamine, followed by the reaction with isopropyl sulfate. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of trimethyloctylammonium isopropyl sulfate is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyloctylammonium isopropyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Applications De Recherche Scientifique
Trimethyloctylammonium isopropyl sulfate is widely used in scientific research due to its surfactant properties. Some of its applications include:
Mécanisme D'action
The mechanism of action of trimethyloctylammonium isopropyl sulfate involves its interaction with cell membranes and proteins. It disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it can denature proteins by disrupting their tertiary and quaternary structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to trimethyloctylammonium isopropyl sulfate include:
- Decyltrimethylammonium bromide
- Dodecyltrimethylammonium bromide
- Cetyltrimethylammonium bromide
Uniqueness
Trimethyloctylammonium isopropyl sulfate is unique due to its specific chain length and functional groups, which confer distinct surfactant properties. Compared to its analogs, it offers a balance between hydrophobic and hydrophilic interactions, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
78480-19-0 |
|---|---|
Formule moléculaire |
C14H33NO4S |
Poids moléculaire |
311.48 g/mol |
Nom IUPAC |
propan-2-yl sulfate;trimethyl(octyl)azanium |
InChI |
InChI=1S/C11H26N.C3H8O4S/c1-5-6-7-8-9-10-11-12(2,3)4;1-3(2)7-8(4,5)6/h5-11H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |
Clé InChI |
MECHTLVCMVFLSY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




